N,N-Dimethyl-1-adamantanamine

Vue d'ensemble

Description

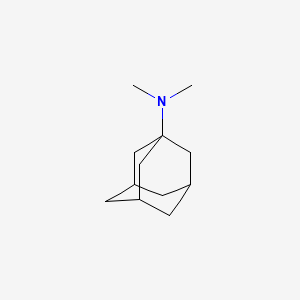

“N,N-Dimethyl-1-adamantanamine” is a chemical compound with the molecular formula C12H21N . It is also known by other names such as (Dimethylamino)adamantane, N,N-Dimethyl-1-adamantylamine, 1-(Dimethylamino)adamantane, and N,N-Dimethyladamantylamine .

Molecular Structure Analysis

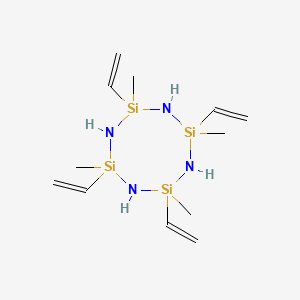

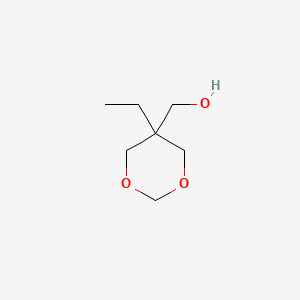

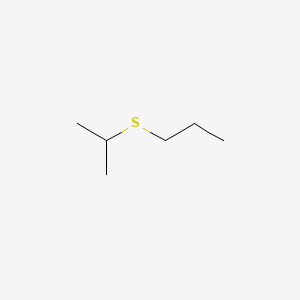

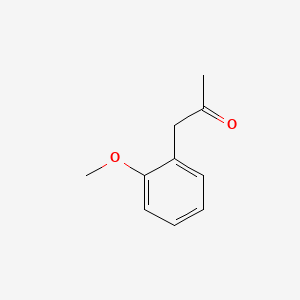

The molecular structure of “N,N-Dimethyl-1-adamantanamine” is quite unique. It consists of a three-dimensional framework of carbon atoms, forming a cage-like structure . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“N,N-Dimethyl-1-adamantanamine” has a molecular weight of 179.3018 . It has a density of 1.0±0.1 g/cm3, a boiling point of 236.3±8.0 °C at 760 mmHg, and a flash point of 88.2±15.3 °C . It also has a molar refractivity of 55.3±0.4 cm3 .Applications De Recherche Scientifique

Interaction with Serotonin and Dopamine Systems

N,N-Dimethyl-1-adamantanamine (also known as 1,3-Dimethyl-5-adamantanamine or D-145) shows significant interaction with serotonin and dopamine systems in the brain. Śmiałowska (1976) found that D-145, which acts as a dopamine system stimulating agent, can depress serotonin fluorescence intensity in the rat midbrain raphe nuclei, indicating a functional interaction between dopaminergic and serotoninergic neurons (Śmiałowska, 1976).

Antiviral Properties

Various studies have demonstrated the antiviral properties of compounds related to N,N-Dimethyl-1-adamantanamine. For instance, Rosenthal et al. (1982) investigated tromantadine, a derivative of 1-adamantanamine, and found it effective against herpes simplex virus with limited toxicity to cells (Rosenthal et al., 1982). Additionally, Davies et al. (1964) reported the selective inhibition of influenza infections by I-Adamantanamine (amantadine) in various biological systems (Davies et al., 1964).

Solubility in Various Solvents

The solubility of 1-adamantanamine hydrochloride (1-AH) in different solvents has been studied by Tu et al. (2017), providing essential data for its production process. They measured its solubility in ethanol, acetic acid, distilled water, and other solvents, offering valuable information for pharmaceutical formulation (Tu et al., 2017).

Binding Affinity in the Human Brain

Kornhuber et al. (1993) studied the affinity of 1-aminoadamantanes, including memantine and amantadine, for binding sites in post-mortem human frontal cortex. They found that these compounds have different affinities and capacities for binding, which could have implications for their clinical use as antiparkinsonian, anti-spasticity, and antiviral drugs (Kornhuber et al., 1993).

Inhibition of Oncogenic Viruses

Wallbank et al. (1966) demonstrated that 1-adamantanamine hydrochloride can inhibit the growth of Rous and Esh sarcoma viruses in cell culture, suggesting its potential application in oncology (Wallbank et al., 1966).

Effects on Dopamine Neurons

Giustizieri et al. (2007) investigated the effects of 1-amino-3,5-dimethyl-adamantane (memantine) on dopamine neurons in the rat substantia nigra pars compacta. Their findings suggest that besides inhibiting NMDA receptor-mediated currents, memantine influences ATP-sensitive potassium channels, which could be relevant in neurodegenerative disorders like Parkinson's disease (Giustizieri et al., 2007).

Safety And Hazards

When handling “N,N-Dimethyl-1-adamantanamine”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

N,N-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBYCNFAXLUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893535 | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

N,N-Dimethyl-1-adamantanamine | |

CAS RN |

3717-40-6 | |

| Record name | (Dimethylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

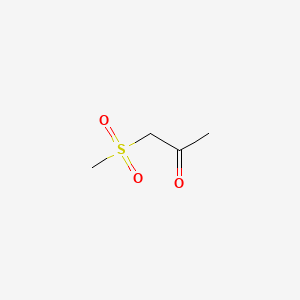

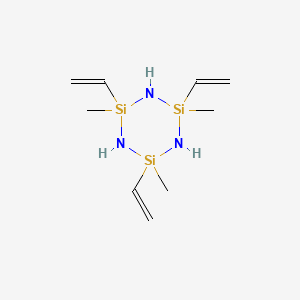

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.